Celsiogenin B
Overview
Description
Celsiogenin B is a naturally occurring compound found in certain species of the Verbascum genus. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has a molecular formula of C30H48O3 and a molecular weight of 456.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Celsiogenin B involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it typically includes the formation of the core structure followed by functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as Verbascum species, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Celsiogenin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Celsiogenin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s anti-inflammatory and anti-cancer properties make it a subject of interest in biological research.
Medicine: this compound is being investigated for its potential therapeutic effects in treating inflammatory conditions, cancer, and neurodegenerative diseases.
Mechanism of Action
Celsiogenin B exerts its effects through multiple mechanisms:
Anti-inflammatory: It suppresses the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines.
Anti-cancer: The compound induces apoptosis (programmed cell death) and inhibits cell proliferation in various cancer cell lines.
Neuroprotective: this compound protects nerve cells from oxidative stress, which is implicated in neurodegenerative diseases.
Comparison with Similar Compounds
Celsiogenin B is unique due to its specific structure and biological activities. Similar compounds include:
Celsiogenin A: Another compound from the same genus with similar but distinct biological activities.
Celsiogenin C: Shares structural similarities but differs in its specific effects and applications.
This compound stands out for its potent anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)13-15-30(19-32)16-14-28(5)20(21(30)17-25)7-8-23-26(3)11-10-24(33)27(4,18-31)22(26)9-12-29(23,28)6/h7-8,22-24,31-33H,9-19H2,1-6H3/t22-,23-,24+,26+,27+,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQZOBFEESMPQH-PNKPOSSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5(CC[C@]43C)CO)(C)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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